2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by the chlorination of 2-chloro-6-fluorotoluene using thionyl chloride or phosphorus pentachloride.
Nucleophilic substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with a thiol compound to form the corresponding thioether.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alkoxides
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation of the thioether group
Amines: Formed from reduction of nitro groups
Substituted derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and thioether group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exhibits unique structural features, such as the presence of a pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern and electronic properties make it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C18H11Cl2FN4OS |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-(4-chlorophenyl)-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H11Cl2FN4OS/c19-11-6-4-10(5-7-11)12-8-22-25-16(12)23-17(24-18(25)26)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9H2,(H,23,24,26) |
InChI Key |
SMPVNDRBAPRCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.